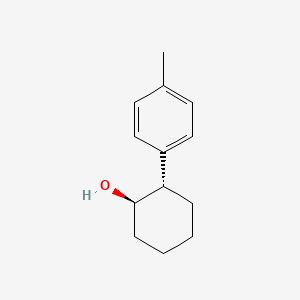

trans-2-(p-tolyl)Cyclohexanol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

146923-71-9; 21666-91-1 |

|---|---|

Formule moléculaire |

C13H18O |

Poids moléculaire |

190.286 |

Nom IUPAC |

(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1 |

Clé InChI |

RQYIVDKZUCZTSO-QWHCGFSZSA-N |

SMILES |

CC1=CC=C(C=C1)C2CCCCC2O |

Solubilité |

not available |

Origine du produit |

United States |

Synthetic Strategies for Trans 2 P Tolyl Cyclohexanol and Analogous Systems

Stereospecific and Stereoselective Synthesis Methodologies

The precise control over the stereochemistry of the final product is paramount in the synthesis of trans-2-(p-tolyl)cyclohexanol. This section explores methods that ensure the desired trans configuration.

Epoxide Ring-Opening Reactions with Aryl Organometallics

A cornerstone in the synthesis of trans-2-arylcyclohexanols is the nucleophilic ring-opening of cyclohexene (B86901) oxide. This reaction, when employing an aryl organometallic reagent, proceeds via an SN2 mechanism. The backside attack of the nucleophile on one of the epoxide carbons results in an inversion of configuration at that center, leading exclusively to the trans product. pressbooks.publibretexts.orgmasterorganicchemistry.comlibretexts.org

The choice of the organometallic reagent is crucial. Organocuprates, often generated in situ from an organolithium or Grignard reagent and a copper(I) salt, are particularly effective. For instance, the reaction of cyclohexene oxide with a p-tolyl Grignard reagent in the presence of a catalytic amount of a copper salt, such as copper(I) chloride, yields racemic this compound. orgsyn.org The general scheme for this transformation is depicted below:

Scheme 1: Epoxide ring-opening with a p-tolyl Grignard reagent

Cyclohexene oxide + p-tolylmagnesium bromide (in the presence of CuCl) → this compound

This method is not limited to the tolyl group and can be extended to a variety of other aryl and alkyl substituents. pacific.edu

Reductions of Cyclic Ketone Precursors

An alternative approach involves the reduction of the corresponding ketone, 2-(p-tolyl)cyclohexanone (B8804483). nih.gov The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

To achieve a high diastereoselectivity for the trans isomer, bulky reducing agents are often employed. These reagents approach the carbonyl group from the less sterically hindered face, which, in the case of 2-(p-tolyl)cyclohexanone, leads to the formation of the trans-alcohol. Common reducing agents for this purpose include lithium tri-sec-butylborohydride (L-Selectride®) and other hindered borohydrides.

Conversely, less sterically demanding reducing agents, such as sodium borohydride, may lead to a mixture of cis and trans isomers, with the cis isomer often being the major product due to equatorial attack on the most stable chair conformation of the ketone. The ratio of the isomers can sometimes be influenced by the solvent and temperature.

| Reducing Agent | Predominant Isomer |

| Sodium Borohydride (NaBH₄) | cis-2-(p-tolyl)cyclohexanol |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of cis and trans |

| L-Selectride® | This compound |

| K-Selectride® | This compound |

Diastereoselective and Enantioselective Approaches

Moving beyond simple diastereoselectivity, enantioselective methods aim to produce a single enantiomer of this compound. This can be achieved through several strategies:

Asymmetric Reduction: The use of a chiral reducing agent or a stoichiometric chiral auxiliary in the reduction of 2-(p-tolyl)cyclohexanone can induce enantioselectivity. researchgate.net For example, the CBS (Corey-Bakshi-Shibata) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful tool for the enantioselective reduction of ketones.

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through resolution techniques. This often involves the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary.

Enantioselective Epoxide Opening: The ring-opening of cyclohexene oxide can be rendered enantioselective by using a chiral ligand in conjunction with the organometallic reagent. This approach can directly yield an enantiomerically enriched product.

Classical and Modern Synthetic Routes for Related trans-2-Substituted Cyclohexanols

The synthetic principles applied to this compound are broadly applicable to a range of analogous trans-2-substituted cyclohexanols. This section highlights two key methodologies.

Copper-Catalyzed Additions to Cyclohexene Oxide

As mentioned previously, copper-catalyzed reactions are highly effective for the ring-opening of cyclohexene oxide. orgsyn.org The use of copper(I) salts is common, and copper(II) tetrafluoroborate (B81430) has also been reported as an efficient catalyst for the ring-opening of epoxides with alcohols, yielding exclusively trans diastereomers. nih.gov This method is advantageous due to the commercial availability and low cost of the catalyst. nih.gov

The general applicability of this method allows for the synthesis of a diverse library of trans-2-substituted cyclohexanols by varying the nucleophile. For instance, using different aryl Grignard reagents can introduce a range of aromatic substituents at the 2-position.

| Nucleophile (R in RMgX) | Product |

| Phenyl | trans-2-Phenylcyclohexanol |

| Naphthyl | trans-2-Naphthylcyclohexanol |

| Anisyl | trans-2-(p-methoxyphenyl)cyclohexanol |

Enzymatic Kinetic Resolution in Chiral Auxiliary Synthesis

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure alcohols. nih.govutupub.fi This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govresearchgate.net

For racemic trans-2-substituted cyclohexanols, lipase-catalyzed acylation can provide access to both the unreacted alcohol and the acylated product in high enantiomeric excess. researchgate.netrsc.orgorgsyn.org For example, Pseudomonas cepacia lipase (B570770) has been used for the hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate. nih.gov The choice of lipase, acyl donor, and solvent are critical parameters that can influence the efficiency and selectivity of the resolution.

This method is particularly valuable for the synthesis of chiral auxiliaries, where enantiopurity is essential. rsc.org The separated enantiomers of trans-2-substituted cyclohexanols can then be used in subsequent stereoselective transformations.

Stereochemical and Conformational Analysis of Trans 2 P Tolyl Cyclohexanol

Conformational Preferences of the Cyclohexane (B81311) Ring System

The cyclohexane ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformations like the boat, twist-boat, or half-chair. wikipedia.orgmsu.edu This preference is attributed to the minimization of both angle strain, as the bond angles in the chair form are close to the ideal tetrahedral angle of 109.5°, and torsional strain, due to the staggered arrangement of all adjacent C-H bonds. wikipedia.org In this chair conformation, the hydrogen atoms can be classified into two distinct types: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the plane of the ring. wikipedia.orgmsu.edu

When a substituent is introduced onto the cyclohexane ring, the two possible chair conformations, which interconvert rapidly at room temperature in a process known as ring flipping, are no longer of equal energy. wikipedia.orglibretexts.org The substituent can occupy either an axial or an equatorial position. Generally, the conformer with the substituent in the equatorial position is more stable. msu.edulibretexts.org This preference is primarily due to the avoidance of steric strain that arises from 1,3-diaxial interactions, which are unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgfiveable.me The magnitude of this preference is quantified by the A-value, which represents the free energy difference between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position.

Influence of trans Substitution on Ring Conformation

In disubstituted cyclohexanes, the stereochemical relationship between the substituents (cis or trans) and their positions on the ring (e.g., 1,2-, 1,3-, or 1,4-) dictates the conformational equilibrium. For a trans-1,2-disubstituted cyclohexane, such as trans-2-(p-tolyl)cyclohexanol, the two substituents are on opposite sides of the ring. libretexts.org In a chair conformation, this arrangement necessitates that one substituent is in an axial position while the other is in an equatorial position (axial-equatorial or a,e). msu.edu Through ring inversion, this conformation converts to another chair form where the substituents switch their orientations (equatorial-axial or e,a). msu.edu

The relative stability of these two chair conformers depends on the steric bulk of the two different substituents. The conformer in which the larger group occupies the more spacious equatorial position will be lower in energy and therefore more populated at equilibrium. libretexts.orglumenlearning.com For this compound, the two substituents are the hydroxyl (-OH) group and the p-tolyl group. The p-tolyl group is significantly bulkier than the hydroxyl group. Consequently, the chair conformation where the p-tolyl group is in the equatorial position and the hydroxyl group is in the axial position is expected to be the more stable conformer.

It is important to note that for trans-1,2-disubstituted cyclohexanes, a conformation where both substituents are equatorial (diequatorial) or both are axial (diaxial) is not possible. libretexts.orglibretexts.org The diequatorial conformation is characteristic of the cis-isomer. libretexts.org The diaxial conformation in the trans isomer would introduce severe steric strain and is therefore highly unfavorable. wikipedia.org

Intramolecular Interactions and Their Stereochemical Implications

The primary determinant of conformational preference in this molecule is the minimization of steric strain. The bulky p-tolyl group experiences significant 1,3-diaxial interactions when in the axial position, which would destabilize that conformer. Placing the p-tolyl group in the equatorial position minimizes these unfavorable interactions. libretexts.org

Furthermore, studies on related molecules, such as those with a trans-2-substituent containing a heteroatom or an aromatic moiety, have shown that interactions with other parts of the molecule can influence transition states in reactions. pacific.edu For this compound, the interaction between the p-tolyl group and the hydroxyl group, as well as their interactions with the cyclohexane ring, dictates the most stable three-dimensional arrangement.

Dynamic Stereochemistry and Conformational Interconversion Studies

The cyclohexane ring is not static but undergoes rapid conformational interconversion between two chair forms at room temperature. researchgate.net This process, known as ring flipping or chair-chair interconversion, involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. wikipedia.org For a substituted cyclohexane, this dynamic equilibrium is biased towards the more stable conformer.

In the case of this compound, the two chair conformers are in a dynamic equilibrium. One conformer has an equatorial p-tolyl group and an axial hydroxyl group, while the other has an axial p-tolyl group and an equatorial hydroxyl group. The energy barrier for this interconversion is influenced by the substituents.

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying such dynamic processes. nih.gov By cooling the sample, the rate of interconversion can be slowed down to the NMR timescale, allowing for the observation of signals from individual conformers. From the relative intensities of these signals, the equilibrium constant and the free energy difference (ΔG°) between the conformers can be determined. Further analysis of the NMR spectra at different temperatures can provide information about the activation energy (ΔG‡) of the ring-flipping process.

Stereoisomeric Purity and Enantiomeric Excess Determination Methods

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the stereoisomeric purity, specifically the enantiomeric excess (e.e.), of a sample is crucial in many applications. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com

Several methods are commonly employed to determine the enantiomeric excess:

Chiral Chromatography: This is one of the most widely used techniques. It involves the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. masterorganicchemistry.comthieme-connect.de

NMR Spectroscopy with Chiral Auxiliaries:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be distinguished by standard NMR spectroscopy. The relative integration of the signals corresponding to each diastereomer gives the enantiomeric ratio of the original mixture. stereoelectronics.org

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: These are chiral compounds that form transient, diastereomeric complexes with the enantiomers in solution. This can lead to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for their quantification. thieme-connect.de

Polarimetry: This classical method measures the optical rotation of a plane-polarized light by a chiral sample. The observed rotation is proportional to the concentration of the sample and its enantiomeric excess. While useful, this method can be less accurate than chromatographic or NMR methods, especially if the specific rotation of the pure enantiomer is unknown or if impurities are present. masterorganicchemistry.comstereoelectronics.org

The choice of method depends on the specific compound, the required accuracy, and the available instrumentation. For this compound, chiral HPLC or GC would likely be the most reliable and accurate methods for determining its enantiomeric excess.

Reactivity and Mechanistic Investigations of Trans 2 P Tolyl Cyclohexanol

Stereochemical Course of Acylation Reactions

The acylation of trans-2-(p-tolyl)cyclohexanol, a reaction of fundamental importance in organic synthesis, exhibits notable diastereoselectivity. This selectivity is profoundly influenced by the nature of the acylating agent, the presence of catalysts, and the reaction conditions.

Diastereoselective Outcomes in Reactions with Racemic Acylating Agents

The reaction of racemic trans-2-(substituted)cyclohexanols with racemic acyl chlorides is inherently diastereoselective. pacific.edu In the case of trans-2-(p-tolylsulfanyl)cyclohexanol, a closely related analogue, its acylation with (±)-2-chloropropionyl chloride in the absence of a catalyst shows a preference for one diastereomer over the other. pacific.edu This inherent selectivity is attributed to the influence of the substituent at the 2-position of the cyclohexyl ring, which directs the approach of the acylating agent. pacific.edu The heteroatom in the trans-2-substituent is crucial for this diastereoselectivity. pacific.edu

Role of Achiral Catalysts in Diastereoselectivity Modulation

Achiral catalysts can significantly influence the stereochemical outcome of reactions. pacific.edu In the acylation of trans-2-substituted cyclohexanols, the achiral acyl-transfer catalyst pyridine (B92270) has been shown to not only alter but also reverse the diastereoselectivity. pacific.edupacific.edu This effect is dependent on the catalyst loading, with a linear correlation observed between the amount of pyridine used and the diastereomeric ratio of the products. pacific.edu The presence of an auxiliary base, such as ProtonSponge®, is often employed to optimize reaction conditions for yield and diastereoselectivity. pacific.edu

Amine-Induced Reversal of Diastereoselectivity

A remarkable and unprecedented phenomenon observed in the acylation of trans-2-(p-tolylsulfanyl)cyclohexanol and related compounds is the reversal of diastereoselectivity upon the addition of tertiary amines like pyridine. pacific.eduarkat-usa.orgpacific.edu For instance, the reaction of (±)-trans-2-(p-tolylsulfanyl)cyclohexanol with (±)-2-chloropropionyl chloride in the absence of pyridine yields a diastereomeric ratio of approximately 1.0:4.0. pacific.eduarkat-usa.org However, in the presence of pyridine, this ratio is inverted to favor the other diastereomer, with ratios around 3.2:1.0 being observed. pacific.eduarkat-usa.org

This reversal is not observed for all trans-2-substituted cyclohexanols. For example, the acylation of trans-2-methylcyclohexanol (B1360119) shows little diastereoselectivity, and the addition of pyridine has only a minor effect on the product ratio. pacific.eduarkat-usa.org This highlights the essential role of the heteroatom-containing substituent at the 2-position in mediating this effect. pacific.edu The proposed mechanism for this reversal involves a stereoselective intramolecular assistance by the substituent group in the acylation of the neighboring hydroxyl group, often referred to as a "bait-and-hook" mechanism. pacific.edupacific.edu In the presence of pyridine, the mechanism is thought to shift from a direct acylation to a pathway involving a pyridine-derived acylating agent, which alters the stereochemical preference. pacific.edu

| Entry | Reactant Ratios (1a:2:Amine) | Amine | Conversion (%) | Diastereomeric Ratio (3a:4a) | Reference |

|---|---|---|---|---|---|

| 1 | 1 : 1 : 0 | None | 33 | 1.0 : 4.1 | arkat-usa.org |

| 2 | 1 : 2 : 0 | None | 56 | 1.0 : 4.0 | arkat-usa.org |

| 3 | 1 : 1 : 1 | Pyridine | 89 | 3.2 : 1.0 | arkat-usa.org |

| 4 | 1 : 2 : 2 | Pyridine | 100 | 2.5 : 1.0 | arkat-usa.org |

| 5 | 1 : 2 : 2 | Hünig's Base | 49 | 1.4 : 1.0 | arkat-usa.org |

Exploration of Other Electrophilic and Nucleophilic Transformations

While acylation reactions of this compound and its analogues have been extensively studied, other transformations are also of interest. The hydroxyl group can participate in various electrophilic and nucleophilic reactions. For example, the formation of silyl (B83357) ethers, such as tert-butyldimethyl((trans-2-(p-tolyl)cyclohexyl)oxy)silane, represents a common protection strategy for the hydroxyl group, enabling further synthetic manipulations. uni-muenchen.de

Metabolic studies in rats have shown that this compound undergoes stereoselective metabolism, indicating that the chiral nature of the compound influences its biological transformations. nih.gov Such transformations often involve oxidation or conjugation reactions at the hydroxyl group or other positions on the molecule.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The elucidation of the mechanisms governing the reactivity of this compound relies heavily on kinetic and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratios of acylation products. pacific.eduresearchgate.netresearchgate.net By integrating the signals corresponding to specific protons in the different diastereomers, such as the proton on the carbon bearing the chlorine atom in the acyl moiety, a quantitative measure of the reaction's stereoselectivity can be obtained. researchgate.netresearchgate.net NMR is also used to monitor the progress of these reactions over time. pacific.edu

Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like "trans-2-(p-tolyl)cyclohexanol". By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) is instrumental in determining the stereochemistry of the cyclohexanol (B46403) ring. The 'trans' configuration of the p-tolyl and hydroxyl groups is confirmed by the coupling constants of the protons on the substituted carbons (C1 and C2). In the preferred chair conformation with both bulky substituents in equatorial positions, the protons at C1 (bearing the hydroxyl group) and C2 (bearing the p-tolyl group) would be axial. This diaxial relationship results in a large coupling constant (typically 8-12 Hz), which is a key indicator of the 'trans' stereoisomer.

The aromatic protons of the p-tolyl group typically appear as two distinct doublets in the downfield region of the spectrum (around 7.0-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl group would present as a singlet further upfield (around 2.3 ppm). The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (generally between 1.0 and 2.5 ppm), with the proton attached to the carbon bearing the hydroxyl group (H-1) being the most downfield of this set due to the deshielding effect of the oxygen atom.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aromatic (ortho to CH₃) | ~7.15 | d | ~8.0 |

| Aromatic (meta to CH₃) | ~7.25 | d | ~8.0 |

| H-1 (CH-OH) | ~3.5 - 3.8 | ddd | J(H1a, H2a) = ~10, J(H1a, H6e) = ~4, J(H1a, H6a) = ~10 |

| H-2 (CH-Ar) | ~2.5 - 2.8 | m | - |

| Cyclohexyl (CH₂) | ~1.2 - 2.2 | m | - |

| Tolyl (CH₃) | ~2.3 | s | - |

| Hydroxyl (OH) | Variable | s (broad) | - |

Note: The chemical shifts and coupling constants are estimated based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The carbon attached to the hydroxyl group (C-1) would appear in the range of 70-80 ppm. The carbon attached to the aromatic ring (C-2) would be found further upfield, typically around 45-55 ppm. The aromatic carbons of the p-tolyl group would have characteristic shifts in the 125-145 ppm region, with the quaternary carbon attached to the cyclohexyl ring and the carbon bearing the methyl group showing distinct chemical shifts. The methyl carbon of the tolyl group would resonate at approximately 21 ppm. The remaining cyclohexyl methylene (B1212753) carbons would appear in the 20-40 ppm range.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (CH-OH) | ~75 |

| C-2 (CH-Ar) | ~50 |

| Cyclohexyl (CH₂) | ~24, 26, 34, 35 |

| Aromatic (quaternary, C-Ar) | ~142 |

| Aromatic (quaternary, C-CH₃) | ~136 |

| Aromatic (CH) | ~129, 127 |

| Tolyl (CH₃) | ~21 |

Note: The chemical shifts are estimated based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the structure of "this compound".

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound", COSY would show correlations between adjacent protons on the cyclohexyl ring, allowing for the tracing of the ring's proton network. A key correlation would be observed between the proton at C-1 and the proton at C-2.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is invaluable for assigning the signals of the cyclohexyl methylene groups, where the proton signals are often overlapped. Each CH, CH₂, and CH₃ group would show a cross-peak connecting its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and connecting different parts of the molecule. For instance, the methyl protons of the tolyl group would show a correlation to the aromatic quaternary carbon it is attached to, as well as the adjacent aromatic CH carbons. The proton at C-2 would show correlations to the aromatic carbons of the p-tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In the context of "this compound", a NOESY experiment would show a strong correlation between the axial protons at C-1 and C-3, and C-1 and C-5, confirming the chair conformation and the axial orientation of these protons.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of "this compound". The expected exact mass can be calculated from the isotopic masses of the constituent atoms. A common fragmentation pattern for cyclohexanols is the loss of a water molecule (H₂O).

Expected HRMS Data for this compound (C₁₃H₁₈O)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 191.1430 |

| [M+Na]⁺ | 213.1250 |

| [M-H₂O]⁺ | 172.1252 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Ambient ionization techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), allow for the rapid analysis of samples in their native state with minimal sample preparation. For an alcohol like "this compound", DART-MS typically results in soft ionization, primarily forming the protonated molecule [M+H]⁺. americanlaboratory.com However, due to the open-air nature of the technique, in-situ oxidation can sometimes lead to a more complex spectrum with additional peaks. americanlaboratory.com The high-throughput nature of DART-MS makes it suitable for rapid screening and confirmation of the presence of the target compound in a research setting.

Vibrational Spectroscopy Applications (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the hydroxyl group, the cyclohexyl ring, and the p-tolyl substituent.

The most prominent feature is a strong, broad absorption band in the region of 3600–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadening of this peak indicates the presence of intermolecular hydrogen bonding between molecules in the condensed phase. libretexts.org

The spectrum also shows a distinct C-O stretching vibration, typically observed in the 1260–1050 cm⁻¹ range for secondary alcohols like cyclohexanol derivatives. libretexts.org The presence of the cyclohexane (B81311) ring is confirmed by C-H stretching vibrations of its methylene (CH₂) groups, which appear just below 3000 cm⁻¹. Aromatic C-H stretching from the p-tolyl group is typically observed at wavenumbers just above 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600–1450 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3600–3300 | Strong, Broad |

| C-H Stretch (Aromatic) | p-tolyl ring | 3100–3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Cyclohexane ring | 3000–2850 | Strong |

| C=C Stretch (Aromatic) | p-tolyl ring | 1600–1450 | Medium |

| C-O Stretch | Secondary Alcohol | 1260–1050 | Strong |

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are non-destructive and provide critical information for distinguishing between enantiomers and determining their absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgscribd.com This technique is particularly valuable for characterizing enantiomers, which rotate plane-polarized light by equal amounts but in opposite directions. The variation of rotation with wavelength is known as an ORD curve. wikipedia.org

In a study on the stereoselective metabolism of this compound, ORD was utilized to characterize the compound and its metabolites. nih.gov Such studies demonstrate the power of ORD in distinguishing between stereoisomers in biological systems. An ORD spectrum that shows a characteristic peak and trough in the vicinity of a chromophore's absorption band is said to exhibit a "Cotton effect". libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org The two enantiomers of a chiral compound will display mirror-image ORD curves with Cotton effects of opposite signs. For this compound, the aromatic p-tolyl group serves as the chromophore responsible for the observed Cotton effect.

| Parameter | Description | Application to trans-2-(p-tolyl)cyclohexanol |

|---|---|---|

| Measurement | Variation of optical rotation with wavelength. | An ORD curve is generated by plotting specific rotation [α] vs. wavelength (λ). |

| Cotton Effect | Characteristic peak and trough in the ORD curve near a UV-Vis absorption band. | The p-tolyl chromophore gives rise to a Cotton effect, allowing differentiation of enantiomers. |

| Enantiomeric Relationship | Enantiomers exhibit mirror-image ORD curves. | The (+)-enantiomer and (-)-enantiomer will show Cotton effects with opposite signs. |

Circular Dichroism (CD) spectroscopy is another critical chiroptical technique based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. scribd.com A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength. Like ORD, CD is only observed for chiral molecules in spectral regions where the molecule absorbs light.

Enantiomers produce CD spectra that are exact mirror images of each other. A positive peak in the spectrum of one enantiomer will correspond to a negative peak of equal magnitude in the spectrum of the other. The sign of the CD band, known as the Cotton effect, is directly related to the absolute configuration of the enantiomer being analyzed. nih.gov

For this compound, the electronic transitions of the p-tolyl aromatic ring, which occur in the ultraviolet region, are responsible for its CD spectrum. By measuring the CD spectrum, one can readily distinguish between the (1R,2R) and (1S,2S) enantiomers and monitor their enantiomeric purity.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. The technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of all atoms within the crystal lattice, providing an unambiguous molecular structure.

For a chiral molecule like this compound, successful growth of a single crystal of one enantiomer allows for its absolute configuration to be determined using anomalous dispersion techniques. This method provides incontrovertible proof of the spatial arrangement of the atoms, confirming the R/S assignments at the chiral centers.

| Crystallographic Parameter | Example Data | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, β) | a = 13.45 Å, b = 8.36 Å, c = 11.36 Å, β = 91.73° | The precise size and angles of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | List of fractional coordinates for each atom | The exact position of every atom, defining bond lengths, bond angles, and torsion angles. |

| Absolute Structure Parameter | Flack or Hooft parameter | Confirms the absolute configuration of the enantiomer in the crystal. |

Computational Chemistry Approaches to Trans 2 P Tolyl Cyclohexanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.govdtic.milresearchgate.net By solving the Kohn-Sham equations, DFT can accurately predict the ground-state geometry and various electronic properties of trans-2-(p-tolyl)cyclohexanol. mdpi.com

DFT calculations begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy arrangement of atoms. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformation. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net The optimization process yields a structure that represents a minimum on the potential energy surface.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. This includes mapping the electron density to understand charge distribution and identify sites of chemical reactivity. elixirpublishers.com Molecular Electrostatic Potential (MEP) maps can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO is a key parameter indicating the molecule's kinetic stability. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

|---|---|

| C-C (cyclohexane ring) Bond Length (Å) | ~1.53-1.54 |

| C-O (hydroxyl) Bond Length (Å) | ~1.43 |

| C-C (cyclohexyl-tolyl) Bond Length (Å) | ~1.51 |

| C-C-C (cyclohexane ring) Bond Angle (°) | ~111-112 |

| C-C-O Bond Angle (°) | ~110 |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Dipole Moment (Debye) | ~1.8 |

Note: The values in these tables are representative and would be refined by specific DFT calculations.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting a low-energy chair conformation. gmu.edu For substituted cyclohexanes like this compound, the orientation of the substituents (axial vs. equatorial) significantly impacts the molecule's stability. libretexts.org

In the trans configuration, the p-tolyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). Due to steric hindrance, specifically 1,3-diaxial interactions, the diequatorial conformer is generally much more stable. libretexts.org

Conformational analysis can be performed using both molecular mechanics (MM) and more accurate quantum chemical (QM) methods. nih.gov

Molecular Mechanics (MM): MM methods use classical physics principles to calculate the potential energy of a molecule based on bond stretching, angle bending, and torsional strain. sinica.edu.tw Force fields like MMFF94 or AMBER are computationally inexpensive and suitable for exploring the potential energy surface to identify various low-energy conformers.

Quantum Chemical Methods: Methods like DFT and Møller-Plesset perturbation theory (MP2) provide more accurate energy calculations for the conformers identified by MM. nih.govchemrxiv.org By calculating the relative energies of the diequatorial and diaxial conformers, the equilibrium population of each can be determined. For this compound, it is expected that the diequatorial conformer would be overwhelmingly favored. libretexts.org Besides the chair forms, higher-energy boat and twist-boat conformations can also be investigated, although they are typically less populated. researchgate.net

Table 3: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Diequatorial (Chair) | 0.00 | >99 |

| Diaxial (Chair) | ~5-7 | <1 |

| Twist-Boat | ~5.5 | <1 |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. frontiersin.org DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. dtic.milnih.gov

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often with the mPW1PW91 functional. nih.gov These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared to experimental data to confirm the structure. compchemhighlights.org For this compound, computational methods can help assign specific peaks to the protons and carbons of the tolyl and cyclohexanol (B46403) moieties.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. dtic.milyoutube.com By analyzing the computed spectrum, characteristic peaks such as the O-H stretch of the hydroxyl group and C-H stretches of the aromatic and aliphatic parts can be identified. umass.edu A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical models. elixirpublishers.com

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for the Diequatorial Conformer

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~75 |

| C-Tolyl | ~50 |

| Aromatic C (quaternary) | ~140 |

| Aromatic C-H | ~129 |

| Methyl (Tolyl) | ~21 |

Table 5: Key Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3600 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2950 |

| C=C Aromatic Stretch | ~1600, ~1500 |

| C-O Stretch | ~1050 |

Investigation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. escholarship.org For this compound, potential reactions such as dehydration (elimination of water) or oxidation could be studied.

To investigate a reaction pathway, the structures of the reactant(s), product(s), and any intermediates are optimized. Transition state (TS) search algorithms are then used to locate the highest energy point along the reaction coordinate connecting reactants and products. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Once the transition state is located, its energy can be calculated. The difference in energy between the transition state and the reactants gives the activation energy (Ea) for the reaction. A lower activation energy implies a faster reaction rate. By mapping out the energies of all species along the reaction pathway, a detailed potential energy surface can be constructed, providing a comprehensive understanding of the reaction mechanism. mdpi.commdpi.com For example, the mechanism of acid-catalyzed dehydration of this compound could be computationally explored to determine whether it proceeds via an E1 or E2 mechanism.

Evaluation of Thermodynamic Parameters and Equilibrium Constants

Beyond reaction energies, computational methods can also determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These parameters are crucial for understanding the spontaneity and equilibrium position of a chemical reaction or a conformational equilibrium.

The necessary thermodynamic data are obtained from the results of the frequency calculations performed on the optimized structures of the molecules involved. dtic.mil The Gibbs free energy change (ΔG) for a reaction is calculated using the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process.

The equilibrium constant (K_eq) for a reaction can be calculated from the standard Gibbs free energy change (ΔG°) using the relationship:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin. This allows for the prediction of the relative amounts of reactants and products at equilibrium. github.ionih.gov This approach can be applied to the conformational equilibrium between the diequatorial and diaxial forms of this compound, as well as to chemical reactions it might undergo. Computational calculations have become a useful alternative to experimental measurements for determining equilibrium constants. nih.gov

Table 6: Calculated Thermodynamic Parameters for the Diequatorial ⇌ Diaxial Equilibrium

| Parameter | Calculated Value |

|---|---|

| ΔH (kcal/mol) | ~5-7 |

| ΔS (cal/mol·K) | Small (close to 0) |

| ΔG at 298 K (kcal/mol) | ~5-7 |

| Equilibrium Constant (K_eq) | << 1 |

Applications of Trans 2 P Tolyl Cyclohexanol in Organic Synthesis and Stereocontrol

Utility as a Chiral Auxiliary in Asymmetric Synthesis

The primary application anticipated for trans-2-(p-tolyl)cyclohexanol is as a chiral auxiliary. Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. The well-established chiral auxiliary, trans-2-phenylcyclohexanol, is known for its effectiveness in a variety of asymmetric transformations, including ene reactions, cycloadditions, and alkylations.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While trans-2-phenylcyclohexanol has been utilized as a key intermediate in the total synthesis of several complex natural products, no specific examples of total syntheses employing this compound as a building block or key intermediate were identified in the literature search. The synthesis of such complex molecules often requires highly optimized and specific reagents, and it appears that researchers have predominantly relied on the more extensively studied phenyl derivative for these purposes.

Theoretical Considerations for Catalytic Applications

There is a notable absence of theoretical or computational studies focused on the catalytic applications of this compound. Such studies would typically involve density functional theory (DFT) calculations to model transition states and predict the stereochemical outcomes of reactions where the compound might act as a chiral ligand for a metal catalyst or as an organocatalyst itself. The structural similarity to trans-2-phenylcyclohexanol suggests it could coordinate with metal centers to create a chiral environment for catalysis, but without specific computational models or experimental data, this remains speculative.

Stereoselectivity in Biochemical Transformations

Biochemical transformations, particularly enzymatic resolutions, are a common method for obtaining enantiomerically pure chiral alcohols. Lipases are frequently used for the kinetic resolution of racemic alcohols, including trans-2-phenylcyclohexanol, by selectively acylating one enantiomer.

It is highly probable that this compound could also be resolved using enzymatic methods. The structural difference between the phenyl and p-tolyl group is minor and would likely be accommodated by the active site of many lipases. However, specific studies detailing the enzymatic resolution of this compound, including data on enantiomeric excess (e.e.), conversion rates, or the specific enzymes used, were not found. Therefore, no data tables on its stereoselectivity in biochemical transformations can be provided.

Future Directions and Emerging Research Opportunities

Development of Novel Stereoselective Synthetic Pathways

The demand for enantiomerically pure substituted cyclohexanols as chiral materials for asymmetric synthesis remains a driving force for innovation. scholaris.ca While methods for the synthesis of the analogous trans-2-phenylcyclohexanol are known, future research will likely focus on refining and developing new stereoselective pathways to trans-2-(p-tolyl)cyclohexanol with higher efficiency, selectivity, and sustainability.

One promising avenue is the advancement of catalytic asymmetric methods. The development of novel chiral catalysts for the asymmetric hydroboration, epoxidation, or dihydroxylation of suitable precursors could provide more direct and atom-economical routes to the desired trans isomer. scholaris.ca Furthermore, enzymatic kinetic resolutions, which have proven effective for resolving racemic trans-2-phenylcyclohexanol, present an area ripe for exploration with the p-tolyl analogue. scholaris.ca The use of lipases in organic solvents, for instance, offers a user-friendly and scalable approach for obtaining high enantiomeric purity. scholaris.ca

Future synthetic strategies may also explore cascade reactions, where multiple bond-forming events occur in a single pot, to construct the substituted cyclohexanol (B46403) core with high diastereoselectivity. nih.gov Research into phase-transfer catalysis in these cascade reactions could also lead to milder and more efficient synthetic protocols. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Development of novel chiral catalysts and ligands |

| Enzymatic Kinetic Resolution | High enantiomeric purity, mild reaction conditions | Screening and engineering of enzymes for specificity |

| Cascade Reactions | Increased efficiency, reduced workup | Design of novel cascade sequences and catalysts |

Advanced Mechanistic Studies and Computational Modeling

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, which is often synthesized via the Grignard reaction with a corresponding cyclohexanone (B45756), detailed mechanistic studies are still warranted. While the general mechanism of the Grignard reaction is understood to proceed through a nucleophilic addition, the potential for single electron transfer (SET) pathways, especially with sterically hindered substrates, remains an area for investigation. organic-chemistry.org

Computational chemistry offers powerful tools to elucidate these mechanisms and to predict stereochemical outcomes. Future research will likely employ quantum mechanical calculations to model the transition states of key synthetic steps, such as the nucleophilic attack of the Grignard reagent. These models can help to rationalize the observed diastereoselectivity and guide the design of more selective reactions. wikipedia.org

Conformational analysis of this compound and its synthetic intermediates will also be a key area of computational study. researchgate.netsapub.orgnih.govsapub.org Understanding the preferred conformations of the cyclohexane (B81311) ring and the influence of the tolyl and hydroxyl substituents is crucial for predicting reactivity and designing new applications. Molecular modeling can be used to calculate the energies of different chair and boat conformations and to identify the most stable arrangements. researchgate.netsapub.orgsapub.org

Table 2: Focus Areas for Mechanistic and Computational Studies

| Research Area | Techniques | Expected Outcomes |

| Grignard Reaction Mechanism | In-situ spectroscopy, kinetic studies, computational modeling | Elucidation of polar vs. SET pathways, understanding of side reactions |

| Transition State Analysis | Quantum mechanical calculations (DFT, ab initio) | Rationalization of diastereoselectivity, design of more selective reagents |

| Conformational Analysis | Molecular mechanics, DFT, NMR spectroscopy | Prediction of stable conformers, understanding of substituent effects on reactivity |

Exploration of New Reactivity Profiles

Beyond its role as a chiral auxiliary, the reactivity of this compound itself presents opportunities for the synthesis of novel compounds. A key area for future exploration is the selective oxidation of the hydroxyl group. The oxidation of cyclohexanols to the corresponding cyclohexanones is a fundamental transformation in organic synthesis. nih.govquora.com Research into selective and green oxidation methods for this compound could provide valuable synthetic intermediates. This could involve the use of novel catalysts, including gold-based materials, which have shown promise in the oxidation of other cyclic alcohols. nih.gov

Furthermore, the development of methods for the ring-opening oxidation of the cyclohexanol ring could lead to the synthesis of valuable dicarboxylic acids, analogous to the production of adipic acid from cyclohexanol. quora.com The presence of the p-tolyl group could influence the regioselectivity of such reactions, leading to novel and potentially useful products.

The hydroxyl group can also serve as a handle for further functionalization. Derivatization of the alcohol to ethers, esters, or other functional groups could open up new avenues for the application of this molecule in materials science and medicinal chemistry.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly focus on integrating these principles into its synthesis and application. This includes the development of synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize the generation of waste. ekb.eg

A significant focus will be on the use of greener solvents or even solvent-free reaction conditions. The use of biocatalysis, for instance with enzymes like lipases for resolution, is an inherently green approach due to the mild reaction conditions and biodegradable nature of the catalysts. scholaris.ca The catalytic oxidation of the parent cyclohexanol to cyclohexanone using non-precious metal catalysts and green oxidants like hydrogen peroxide is another area of active research that can be applied to the synthesis of the precursor for this compound. researchgate.net

The development of continuous-flow processes for the synthesis of this compound could also offer significant advantages in terms of safety, efficiency, and scalability, aligning with the principles of green engineering.

Table 3: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application in Research | Potential Impact |

| Use of Renewable Feedstocks | Exploration of bio-based routes to precursors | Reduced reliance on fossil fuels |

| Catalysis | Development of highly efficient and recyclable catalysts | Increased atom economy, reduced waste |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions | Reduced environmental impact and improved safety |

| Design for Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Reduced energy consumption and faster reactions |

| Biocatalysis | Enzymatic resolutions and synthetic steps | High selectivity under mild, environmentally benign conditions |

Q & A

Q. Example Kinetic Parameters :

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Photocatalytic oxidation | 0.012 ± 0.002 | 45.3 |

| Enzymatic acylation | 0.025 ± 0.005 | 32.1 |

Basic: What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Epoxide Polymerization : Occurs at high temperatures. Mitigation: Use excess nucleophile (1.5–2 eq) and low temps (≤60°C) .

- Cis Isomer Formation : Minimized by stereoselective conditions (e.g., bulky solvents like THF) .

- Incomplete Ring-Opening : Additive scavengers (e.g., molecular sieves) absorb water to drive reaction completion .

Advanced: How can multivariate statistical approaches optimize the synthesis and catalytic applications of this compound?

Methodological Answer:

- Box-Behnken Design : Identifies optimal catalyst concentration (e.g., 5 mol% H₃PO₄), temperature (70°C), and reaction time (6 hr) for esterification .

- Principal Component Analysis (PCA) : Reduces variables in spectroscopic datasets (e.g., IR peaks) to correlate structural features with reactivity .

- Artificial Neural Networks (ANNs) : Predicts yield based on input parameters (e.g., solvent polarity, nucleophile strength) with >90% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.